molecular formula C17H18N2O5 B2461335 4-(4-Acetylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid CAS No. 484048-78-4

4-(4-Acetylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

Cat. No. B2461335
CAS RN: 484048-78-4
M. Wt: 330.34
InChI Key: QUWHQLDODZAKOX-UHFFFAOYSA-N
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Description

4-(4-Acetylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid, also known as AFMK, is a synthetic compound that has gained attention in the scientific community due to its potential as an antioxidant and anti-inflammatory agent.

Scientific Research Applications

Chemical Reactions and Interactions

Research on compounds related to 4-(4-Acetylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid has explored their interactions with other chemicals, offering insights into their potential applications in synthesizing novel compounds. For instance, studies on similar furan derivatives and 4-oxobutanoic acids have shown their reactivity with binucleophilic reagents, leading to the formation of complex structures like benzopyrroloxazines, highlighting their utility in the synthesis of heterocyclic compounds (Amalʼchieva et al., 2022). This type of research underscores the compound's role in creating new materials with potential applications in pharmaceuticals and materials science.

Molecular Structure and Spectroscopy Analysis

The molecular structure, spectroscopic properties, and chemical behavior of related compounds have been thoroughly investigated, providing a foundation for understanding their interactions and potential uses. For example, the detailed analysis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid through spectroscopic methods like FT-IR and NMR, alongside computational methods, offers insights into its structural and electronic characteristics (Raju et al., 2015). Such studies are crucial for the development of new drugs and materials, as they help in predicting the behavior and reactivity of these compounds.

Synthesis and Applications in Organic Chemistry

The synthetic routes to create derivatives of 4-oxobutanoic acid and furan compounds have been explored, demonstrating the versatility of these compounds in organic synthesis. Techniques involving the use of rhodium(II)-catalyzed reactions or interactions with diazo compounds have been employed to produce novel furan derivatives, showcasing the potential of these compounds in synthesizing complex organic molecules with specific properties (Padwa & Kinder, 1993). Such research not only expands the toolkit of organic chemistry but also opens up new pathways for the creation of substances with potential therapeutic or industrial applications.

Analytical and Environmental Applications

In the realm of analytical chemistry and environmental monitoring, derivatives similar to 4-(4-Acetylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid have been utilized. For example, the development of sensitive assays for detecting environmental contaminants showcases the application of these compounds in creating tools for environmental protection and public health (Zhang et al., 2008). Through such applications, compounds related to 4-(4-Acetylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid contribute to the detection and monitoring of hazardous substances, aiding in environmental conservation efforts.

properties

IUPAC Name

4-(4-acetylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11(20)12-4-6-13(7-5-12)19-16(21)9-15(17(22)23)18-10-14-3-2-8-24-14/h2-8,15,18H,9-10H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHQLDODZAKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Acetylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

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